Home > Products > Screening Compounds P140855 > 3-(1,3-benzodioxol-5-yl)-N-[(3-ethyl-5-isoxazolyl)methyl]-3-phenylpropanamide
3-(1,3-benzodioxol-5-yl)-N-[(3-ethyl-5-isoxazolyl)methyl]-3-phenylpropanamide -

3-(1,3-benzodioxol-5-yl)-N-[(3-ethyl-5-isoxazolyl)methyl]-3-phenylpropanamide

Catalog Number: EVT-4208314
CAS Number:
Molecular Formula: C22H22N2O4
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

Compound Description: SSR240612 is a novel, potent, and orally active non-peptide antagonist of the bradykinin (BK) B1 receptor. [] It exhibits high selectivity for B1 receptors over B2 receptors (500- to 1000-fold). [] SSR240612 effectively inhibits the binding of [3H]Lys0-des-Arg9-BK to both human fibroblast MRC5 and recombinant human B1 receptor expressed in human embryonic kidney cells. [] This compound also displays antagonistic properties in vivo, inhibiting des-Arg9-BK-induced paw edema in mice, reducing capsaicin-induced ear edema in mice, and protecting against tissue damage in the rat intestine following splanchnic artery occlusion/reperfusion. []

Relevance: SSR240612 and 3-(1,3-benzodioxol-5-yl)-N-[(3-ethyl-5-isoxazolyl)methyl]-3-phenylpropanamide share the key structural feature of the 1,3-benzodioxol-5-yl group. [] Both compounds incorporate this moiety within their structures, indicating a potential relationship in terms of their pharmacological activity or chemical properties.

N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide

Compound Description: This compound is an analogue of capsaicin. [] While it replaces the 2-methoxyphenol moiety of capsaicin with a 1,3-benzodioxole fused-ring system, its biological activities have not been extensively explored in the provided text. []

Relevance: N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide and 3-(1,3-benzodioxol-5-yl)-N-[(3-ethyl-5-isoxazolyl)methyl]-3-phenylpropanamide both contain the 1,3-benzodioxol-5-yl group. [] This shared structural element suggests a possible connection in their chemical properties or potential biological activities.

Relevance: Both (E)-3-(1,3-Benzodioxol-5-yl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}prop-2-enenitrile and 3-(1,3-benzodioxol-5-yl)-N-[(3-ethyl-5-isoxazolyl)methyl]-3-phenylpropanamide incorporate the 1,3-benzodioxol-5-yl group within their structures. [] This shared structural motif implies a potential relationship in their chemical properties or potential biological activity, although further information is needed to confirm this.

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

Compound Description: These compounds are potent aromatase inhibitors. [] Their structures combine features of second- and third-generation non-steroid anti-aromatase compounds. [] Docking studies reveal their strong inhibitory potency arises from molecular flexibility, hydrophobic interactions, heme Fe coordination, and hydrogen bonding within the aromatase substrate. []

Relevance: While not directly analogous, these compounds share the 1,3-benzodioxol-5-yl core with 3-(1,3-benzodioxol-5-yl)-N-[(3-ethyl-5-isoxazolyl)methyl]-3-phenylpropanamide. [] The presence of this common structural motif may indicate a potential for similar biological activity or chemical properties, but further investigation is needed.

(2) (N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)-[1,1'-biphenyl]-2-sulfonamide, BMS-193884)

Compound Description: This compound, also known as BMS-193884, is an ET(A) receptor antagonist. [] It shares a biphenyl core with numerous AT(1) receptor antagonists, including irbesartan. [] Researchers hypothesized that combining structural elements of BMS-193884 with those of biphenyl AT(1) antagonists could create a compound with dual activity against both receptors. []

Relevance: The isoxazole ring in BMS-193884 is structurally similar to the isoxazole ring in 3-(1,3-benzodioxol-5-yl)-N-[(3-ethyl-5-isoxazolyl)methyl]-3-phenylpropanamide. [] This similarity suggests a possible connection in their pharmacological properties, particularly related to their interactions with ET(A) receptors.

(15) (4'-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-N-(3,4-dimethyl-5-isoxazolyl)-2'-[(3,3-dimethyl-2-oxo-1-pyrrolidinyl)methyl]-[1,1'-biphenyl]-2-sulfonamide, BMS-248360)

Compound Description: This compound, known as BMS-248360, is a potent, orally active dual antagonist of both AT(1) and ET(A) receptors. [] It was designed based on the structural elements of BMS-193884 and biphenyl AT(1) antagonists. [] BMS-248360 represents a novel approach to treating hypertension. []

Relevance: BMS-248360 and 3-(1,3-benzodioxol-5-yl)-N-[(3-ethyl-5-isoxazolyl)methyl]-3-phenylpropanamide both incorporate an isoxazole ring as a key structural element. [] This shared feature could indicate a potential for similar biological activity, particularly in their interactions with AT(1) and ET(A) receptors.

Properties

Product Name

3-(1,3-benzodioxol-5-yl)-N-[(3-ethyl-5-isoxazolyl)methyl]-3-phenylpropanamide

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-3-phenylpropanamide

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C22H22N2O4/c1-2-17-11-18(28-24-17)13-23-22(25)12-19(15-6-4-3-5-7-15)16-8-9-20-21(10-16)27-14-26-20/h3-11,19H,2,12-14H2,1H3,(H,23,25)

InChI Key

ZHSJRIAVUGFFOD-UHFFFAOYSA-N

SMILES

CCC1=NOC(=C1)CNC(=O)CC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CCC1=NOC(=C1)CNC(=O)CC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.